3-Bromo-4-morpholinoaniline

Description

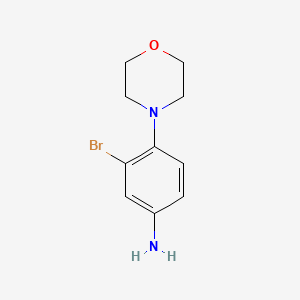

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZCFFYGZRVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350171 | |

| Record name | 3-Bromo-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347324-26-9 | |

| Record name | 3-Bromo-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 3-Bromo-4-morpholinoaniline in Modern Drug Discovery: A Technical Guide

For Immediate Release

CAS Number: 347324-26-9[1]

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 3-Bromo-4-morpholinoaniline. We will explore its fundamental physicochemical properties, delve into a detailed, field-proven synthetic protocol, and illuminate its strategic importance as a versatile building block in the synthesis of contemporary therapeutics. This whitepaper emphasizes the causality behind experimental choices and provides a framework for the reliable application of this compound in medicinal chemistry.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates. Its inclusion can enhance aqueous solubility, metabolic stability, and bioavailability. The strategic placement of a morpholine group on an aniline core, as seen in this compound, creates a versatile scaffold for the development of novel therapeutics. The bromine atom at the meta-position to the amine offers a reactive handle for further molecular elaboration through various cross-coupling reactions, making this compound a highly valuable starting material in the synthesis of complex, biologically active molecules. This guide will provide the foundational knowledge necessary to effectively utilize this compound in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity of the final active pharmaceutical ingredient (API). The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 347324-26-9 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |

| Molecular Weight | 257.14 g/mol | [1] |

| Appearance | Off-white to brown crystalline powder | Inferred from related compounds |

| Purity | Typically ≥95% | [2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and reliable method for forming aryl-nitrogen bonds. A plausible and efficient synthetic route starts from 3-bromo-4-fluoroaniline. The fluorine atom, being a good leaving group in SNAr reactions, is displaced by morpholine.

Diagram of the Synthetic Pathway

Sources

"3-Bromo-4-morpholinoaniline" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-morpholinoaniline

Executive Summary

This compound is a substituted aromatic amine featuring a unique combination of a reactive aniline moiety, a synthetically versatile bromine atom, and the medicinally significant morpholine ring. This guide provides a comprehensive technical overview of its chemical and physical properties, a plausible synthetic route, characteristic reactivity, and its potential as a high-value intermediate for researchers and professionals in drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] The presence of both a bromine atom and an amino group provides orthogonal handles for synthetic elaboration, positioning this compound as a strategic building block for creating diverse libraries of novel chemical entities. This document synthesizes data from analogous structures to present a detailed profile, including predicted spectroscopic data, handling protocols, and potential applications, thereby serving as a foundational resource for its use in research and development.

Introduction: A Strategic Building Block

In the landscape of modern medicinal chemistry, the rational design of molecular building blocks is paramount. This compound emerges as a compound of significant interest due to the strategic combination of its three core functional components:

-

The Aniline Core: A primary aromatic amine that serves as a fundamental nucleophile and a versatile precursor for a vast array of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions.

-

The Morpholine Ring: Recognized as a "privileged pharmacophore," the morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic properties.[1] Its presence can lead to more favorable drug-like characteristics.

-

The Bromine Atom: This halogen serves multiple purposes. It acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of further molecular complexity. Additionally, its lipophilic nature can influence compound permeability, and it can function as a metabolic blocking group to prevent unwanted enzymatic degradation at that position.

The structural similarity of this compound to key pharmaceutical intermediates, such as 3-Fluoro-4-morpholinoaniline—a critical precursor for the antibiotic Linezolid—underscores its potential in the development of new therapeutic agents.[3] This guide aims to provide the foundational chemical knowledge required to effectively utilize this promising intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. While experimental data for this specific molecule is sparse, a reliable profile can be constructed from public chemical databases and comparison with closely related analogues.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-morpholin-4-ylaniline | - |

| CAS Number | 347324-26-9 | [4] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [5] |

| Molecular Weight | 257.13 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C=C1N)Br)N2CCOCC2 | [5] |

| InChIKey | IWWZCFFYGZRVHR-UHFFFAOYSA-N | [5] |

Table 2: Physical and Chemical Properties (Observed and Predicted)

| Property | Value / Description | Rationale / Comparative Data |

| Appearance | Expected to be a light yellow to brown crystalline solid. | Based on analogues like 3-fluoro-4-morpholinoaniline (off-white to brown powder)[3] and 4-morpholinoaniline (purple to brown powder).[7] |

| Melting Point | Estimated: 120-140 °C | Based on 3-fluoro-4-morpholinoaniline (121-123 °C)[3] and 4-morpholinoaniline (132-135 °C).[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ethyl acetate, chloroform) and aqueous acidic solutions. | The morpholine group enhances aqueous solubility over simple bromoanilines.[8][9] The basic aniline nitrogen ensures solubility in acids like aqueous HCl.[9] |

| pKa (Anilinium ion) | Estimated: ~4.0 | The pKa of the anilinium ion of 4-morpholinoaniline is predicted to be ~6.7.[7] The adjacent electron-withdrawing bromine atom is expected to decrease the basicity of the aniline nitrogen, thus lowering its pKa. |

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (6.5-7.5 ppm): Three protons on the benzene ring will appear as a complex set of doublets and doublets of doublets, with coupling constants characteristic of ortho and meta relationships.

-

Amine Protons (~3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.

-

Morpholine Protons (3.0-4.0 ppm): Two distinct signals, likely triplets, integrating to 4 protons each. The protons closer to the oxygen (-O-CH₂-) are expected downfield (~3.8 ppm) compared to those closer to the nitrogen (-N-CH₂-, ~3.1 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display 8 unique signals (due to symmetry in the morpholine ring):

-

Aromatic Carbons (110-150 ppm): Six distinct signals for the benzene ring carbons. The carbons directly attached to nitrogen and bromine will have characteristic shifts.

-

Morpholine Carbons (45-70 ppm): Two signals corresponding to the -N-CH₂- carbons (~48 ppm) and the -O-CH₂- carbons (~66 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum will be a key identifier:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z ≈ 256 and 258.

-

Isotopic Pattern: Due to the presence of one bromine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br:⁵⁰.⁷%, ⁸¹Br:⁴⁹.³%), which is a definitive confirmation of a monobrominated compound.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the functional groups:

-

N-H Stretch (3300-3500 cm⁻¹): A pair of sharp peaks characteristic of a primary amine.

-

C-H Stretch (2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds.

-

C=C Aromatic Stretch (1500-1600 cm⁻¹): Absorption bands typical of the benzene ring.

-

C-O-C Ether Stretch (1100-1150 cm⁻¹): A strong, characteristic band for the morpholine ether linkage.

-

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application.

Proposed Synthetic Pathway

A robust and scalable synthesis can be proposed based on established methodologies for similar compounds, such as nucleophilic aromatic substitution (SₙAr) followed by nitro group reduction.[10]

Step-by-Step Protocol:

-

Nucleophilic Aromatic Substitution:

-

To a solution of a suitable starting material, such as 2-bromo-4-fluoro-1-nitrobenzene, in a polar aprotic solvent (e.g., DMSO or NMP), add morpholine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed. The fluorine atom, being para to the strongly electron-withdrawing nitro group, is highly activated towards SₙAr and will be displaced preferentially over the bromine.

-

Upon completion, cool the reaction, pour it into water, and extract the product, 4-(3-bromo-4-nitrophenyl)morpholine, with an organic solvent like ethyl acetate.

-

Purify the intermediate via recrystallization or column chromatography.

-

-

Nitro Group Reduction:

-

Dissolve the intermediate, 4-(3-bromo-4-nitrophenyl)morpholine, in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include iron powder with ammonium chloride in aqueous ethanol, tin(II) chloride in ethanol, or catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).[11]

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC/LC-MS).

-

Filter the reaction mixture (e.g., through Celite to remove the catalyst or iron salts) and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization to yield the desired compound.

-

Chemical Reactivity

The molecule possesses two primary sites of reactivity, enabling a wide range of derivatization strategies.

-

Reactions at the Aniline Nitrogen: The primary amine is a potent nucleophile and can readily undergo acylation with acyl chlorides or anhydrides to form amides, react with sulfonyl chlorides to form sulfonamides, or undergo reductive amination with aldehydes and ketones.

-

Reactions on the Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing amino and morpholino groups. The position ortho to the amino group (C2) is the most likely site for substitution reactions like further halogenation or nitration, although conditions must be carefully controlled to avoid side reactions. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its application as a versatile scaffold for the synthesis of potential drug candidates. Its structural motifs are prevalent in molecules targeting a range of diseases.

-

Scaffold for Bioactive Molecules: Analogous to the synthesis of Linezolid from its fluoro-counterpart, this compound can be used to generate libraries of new chemical entities.[3] The aniline nitrogen can be functionalized to introduce pharmacophores that interact with specific biological targets.

-

Anticancer and Antimicrobial Research: The morpholine heterocycle is a component of numerous anticancer and antimicrobial agents.[2][12] Derivatives of this compound, such as its sulfonamides and amides, could be synthesized and screened for activity against various cancer cell lines or microbial strains.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a starting fragment in FBDD campaigns. The bromine atom allows for controlled vectoral expansion via cross-coupling, enabling the systematic exploration of chemical space around a core binding fragment.

Safety, Handling, and Storage

-

Hazard Identification:

-

Recommended Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in medicinal chemistry and pharmaceutical research. Its combination of a reactive aniline group, a versatile bromine handle, and the pharmacologically advantageous morpholine ring makes it an attractive starting point for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures based on established chemical principles and data from analogous structures. For drug development professionals, this compound represents not just a molecule, but a gateway to new chemical diversity and therapeutic possibilities.

References

[6] PubChem. 4-Bromo-3-morpholinoaniline | C10H13BrN2O | CID 39358861. [Link]

[10] ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

[3] Borun Chemical. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

[15] PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

[1] MDPI. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

[12] ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. [Link]

[2] PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

[9] Reddit. r/chemhelp - Solubility of 4-bromo aniline in solvents?. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 347324-26-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound,347324-26-9-Amadis Chemical [amadischem.com]

- 6. 4-Bromo-3-morpholinoaniline | C10H13BrN2O | CID 39358861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. jubilantingrevia.com [jubilantingrevia.com]

"3-Bromo-4-morpholinoaniline" molecular structure

<-33> A Technical Guide to 3-Bromo-4-morpholinoaniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in contemporary medicinal chemistry. We delve into its molecular structure, physicochemical properties, and established synthetic routes. Detailed protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are presented. Furthermore, this guide explores the significance of the morpholinoaniline scaffold in drug discovery, highlighting its role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction to this compound

This compound is a substituted aniline derivative that has garnered significant interest in the pharmaceutical industry. The unique combination of a bromine atom and a morpholine ring on the aniline scaffold imparts specific electronic and steric properties, making it a valuable precursor for a range of biologically active molecules.[1][2] The morpholine moiety, in particular, is a privileged structure in medicinal chemistry, often utilized to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as improving aqueous solubility and brain permeability.[3]

Chemical Identity and Nomenclature

-

IUPAC Name: 3-Bromo-4-(morpholin-4-yl)aniline

-

CAS Number: 347324-26-9[4]

-

Molecular Formula: C₁₀H₁₃BrN₂O[4]

-

Molecular Weight: 257.14 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 257.14 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Hazard | Irritant | [4] |

Synthesis of this compound

The synthesis of substituted anilines like this compound can be approached through various established methods in organic chemistry.[5] A common and logical synthetic strategy involves the reduction of a corresponding nitroaromatic precursor. This approach is advantageous due to the wide availability of substituted nitroaromatics.[5]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the C-N bond of the aniline, leading back to the corresponding nitro compound. This nitro intermediate can be synthesized via a nucleophilic aromatic substitution reaction.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol describes a representative synthesis of this compound from 1,2-dibromo-4-nitrobenzene.

Step 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,2-dibromo-4-nitrobenzene (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add morpholine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Bromo-4-nitrophenyl)morpholine.

Step 2: Reduction to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-(2-Bromo-4-nitrophenyl)morpholine (1.0 eq) in ethanol or a similar solvent.

-

Catalyst Addition: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6] Alternatively, metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.[5]

-

Reaction Conditions: If using catalytic hydrogenation, the reaction is typically stirred at room temperature under a hydrogen balloon for several hours.[6] If using a metal/acid system, the mixture may require heating.[5] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, if Pd/C was used, the mixture is filtered through a pad of celite to remove the catalyst.[6] The filtrate is then concentrated under reduced pressure. If a metal/acid system was used, the reaction is basified to liberate the free aniline, followed by extraction with an organic solvent.[5]

-

Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product.[5]

Caption: Workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

The unambiguous identification of this compound requires a combination of spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring. The aromatic protons will likely appear as a complex multiplet system due to their specific substitution pattern. The morpholine protons will typically present as two multiplets, corresponding to the -CH₂-N and -CH₂-O groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amine, bromine, morpholine).

Table of Expected NMR Data (based on analogous structures):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic-H | 6.5 - 7.5 | 100 - 150 |

| -CH₂-N (Morpholine) | ~2.9 - 3.2 | ~50 - 55 |

| -CH₂-O (Morpholine) | ~3.8 - 4.0 | ~65 - 70 |

| -NH₂ | Broad singlet, variable | N/A |

Note: These are estimated chemical shift ranges. Actual values will depend on the solvent and experimental conditions.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7] The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation:

A common fragmentation pathway for morpholine-containing compounds is the loss of the morpholine ring or parts of it.

Caption: Potential mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Table of Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3300 - 3500 | Two bands for primary amine |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Ring stretching |

| C-N (amine) | 1250 - 1350 | Stretching |

| C-O (ether) | 1000 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

Note: These are typical ranges for the specified functional groups.[10]

Purity Assessment

Assessing the purity of synthesized this compound is critical, especially for its use in drug development. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[11][12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to determine the purity of the compound.

Sample Protocol:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile.[12]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: A dilute solution of the compound in the mobile phase.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Applications and Future Directions

The this compound scaffold is a valuable building block in the synthesis of various pharmaceutical agents.[13] The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents. The morpholine ring is known to improve the drug-like properties of molecules.[3]

Derivatives of morpholinoaniline have been investigated for a range of therapeutic applications, including as anti-cancer agents.[13] The structural features of this compound make it an attractive starting material for the development of kinase inhibitors and other targeted therapies.

Future research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their biological activities against various disease targets. The development of more efficient and greener synthetic routes will also be an area of interest.[14]

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this versatile chemical intermediate in their pursuit of novel therapeutics.

References

- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (URL: )

-

of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. (URL: [Link])

-

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications. (URL: [Link])

-

Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC - NIH. (URL: [Link])

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (URL: [Link])

-

4-Bromo-3-morpholinoaniline | C10H13BrN2O | CID 39358861 - PubChem - NIH. (URL: [Link])

-

Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells - CSIR-NCL Library, Pune. (URL: [Link])

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF - ResearchGate. (URL: [Link])

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (URL: [Link])

-

Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software - Waters Corporation. (URL: [Link])

-

Morpholine Derivatives in Agrochemical Discovery and Development - PubMed. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

-

The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... - ResearchGate. (URL: [Link])

-

3-Bromoaniline | C6H6BrN | CID 11562 - PubChem - NIH. (URL: [Link])

- CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google P

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (URL: [Link])

- RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google P

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (URL: [Link])

-

4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc. (URL: [Link])

-

Morpholine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

morpholinoaniline - ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4. (URL: [Link])

-

3-Bromo-4-fluoroaniline - SpectraBase. (URL: [Link])

-

3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. (URL: [Link])

-

3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc. (URL: [Link])

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (URL: [Link])

-

What major IR differences would you expect between phenacetin and N-acetyl-3-bromo- 4-ethoxyaniline. | Homework.Study.com. (URL: [Link])

-

4-Bromoaniline - Wikipedia. (URL: [Link])

-

3,4-Dibromoaniline - the NIST WebBook. (URL: [Link])

-

3-Bromo-4-methyl-aniline - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 347324-26-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 10. homework.study.com [homework.study.com]

- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]

- 14. chemrxiv.org [chemrxiv.org]

Spectroscopic Characterization of 3-Bromo-4-morpholinoaniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-Bromo-4-morpholinoaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established principles of spectroscopic analysis and supported by comparative data from analogous chemical structures.

Introduction

This compound is a substituted aniline derivative incorporating both a bromine atom and a morpholine ring. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the electron-donating morpholino group and the electron-withdrawing bromine atom.[1] Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development endeavor involving this molecule. This guide explains the causality behind expected spectral features, ensuring a robust understanding for its application in further synthesis and analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key features of this compound (C₁₀H₁₃BrN₂O) that will dictate its spectral characteristics are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Substituents:

-

An amino (-NH₂) group at position 1.

-

A bromine (-Br) atom at position 3.

-

A morpholino group at position 4.

-

-

Morpholine Ring: A saturated heterocyclic amine, which contains methylene (-CH₂-) groups adjacent to both an oxygen and a nitrogen atom.

Below is a diagram illustrating the molecular structure and the numbering of the key atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amino protons, and the protons of the morpholine ring. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.95 | d | 1H | H-2 | Ortho to the powerful electron-donating -NH₂ group, expected to be upfield. Coupled to H-6 (meta coupling, J ≈ 2.5 Hz). |

| ~6.70 | dd | 1H | H-6 | Ortho to the morpholino group and meta to -NH₂. Coupled to H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.5 Hz). |

| ~6.85 | d | 1H | H-5 | Ortho to the bromine and meta to the morpholino group. Coupled to H-6 (ortho coupling, J ≈ 8.5 Hz). |

| ~4.0 (broad) | s | 2H | -NH₂ | Broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Position is solvent-dependent. |

| ~3.85 | t | 4H | -CH₂-O- | Methylene protons adjacent to the oxygen in the morpholine ring. Deshielded by the electronegative oxygen. J ≈ 4.5 Hz. |

| ~3.05 | t | 4H | -CH₂-N- (Aryl) | Methylene protons adjacent to the nitrogen and the aromatic ring. Deshielded by nitrogen. J ≈ 4.5 Hz. |

Note: Predicted values are based on the analysis of similar substituted anilines and standard chemical shift tables.[2][3]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The symmetry of the morpholine ring will result in two signals for its four carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C-1 (C-NH₂) | Attached to the strongly electron-donating amino group, resulting in a downfield shift. |

| ~118.0 | C-2 | Shielded by the ortho amino group. |

| ~110.0 | C-3 (C-Br) | Attached to bromine; the heavy atom effect causes a characteristic upfield shift compared to what might be expected from induction alone. |

| ~142.0 | C-4 (C-N) | Attached to the morpholino nitrogen, shifted downfield. |

| ~125.0 | C-5 | Influenced by the para amino group and ortho bromine. |

| ~116.0 | C-6 | Shielded by the para amino group. |

| ~67.0 | -CH₂-O- | Methylene carbons adjacent to the electronegative oxygen in the morpholine ring. |

| ~50.0 | -CH₂-N- (Aryl) | Methylene carbons adjacent to the nitrogen, shifted upfield relative to the O-CH₂ carbons. |

Note: Predicted values are based on the analysis of related bromo-anilines and morpholino-substituted aromatics.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Workflow: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis.

Justification of Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic bands for the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-N and C-O bonds of the morpholine ring.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium | N-H stretch (Amine) | Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring.[6] |

| 2980 - 2840 | Strong | Aliphatic C-H stretch | Arises from the C-H bonds of the methylene groups in the morpholine ring. |

| 1620 - 1580 | Strong | N-H bend (Amine) | The scissoring vibration of the primary amine. |

| 1500 - 1450 | Strong | Aromatic C=C stretch | These absorptions are characteristic of the benzene ring skeleton.[6] |

| 1250 - 1200 | Strong | Aryl C-N stretch | Vibration of the C-N bond connecting the aromatic ring to the morpholine nitrogen. |

| 1120 - 1100 | Strong | C-O-C stretch (Ether) | A very prominent band characteristic of the ether linkage within the morpholine ring. |

| ~800 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic bands in the fingerprint region. |

| 700 - 550 | Medium | C-Br stretch | The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum. |

Note: Predicted values are based on standard IR correlation tables and data from similar aromatic amines and ethers.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common, rapid technique for obtaining IR spectra of solid samples.

Workflow: ATR-IR Analysis

Caption: Standard workflow for ATR-IR analysis.

Trustworthiness of Protocol: Recording a background spectrum is a critical self-validating step. It corrects for atmospheric CO₂ and H₂O absorptions, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The presence of bromine is a key diagnostic feature due to its isotopic pattern.

Table 4: Predicted Key m/z Peaks and Their Interpretation

| m/z (relative intensity) | Ion | Interpretation |

| 256 / 258 (approx. 1:1) | [M]⁺˙ | Molecular Ion Peak . The pair of peaks of nearly equal intensity is the hallmark of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The nominal mass is 257.13 g/mol .[9] |

| 199 / 201 (approx. 1:1) | [M - C₃H₇O]⁺ | Loss of a C₃H₇O fragment from the morpholine ring. |

| 172 / 174 (approx. 1:1) | [M - C₄H₈NO]⁺ | Loss of the entire morpholine substituent via cleavage of the C-N bond. |

| 171 | [M - Br]⁺ | Loss of the bromine atom. This fragment will not have the isotopic bromine pattern. |

| 92 | [C₆H₆N]⁺ | A fragment corresponding to the aniline radical cation, resulting from the loss of both bromine and the morpholine group. |

| 86 | [C₄H₈NO]⁺ | The morpholino group itself as a fragment. |

Isotopic Pattern of Bromine: The two stable isotopes of bromine, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), result in a characteristic M and M+2 pattern for all bromine-containing fragments, which is a powerful diagnostic tool.[10]

Experimental Protocol: Mass Spectrometry

Workflow: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Standard workflow for EI-MS analysis.

Expertise in Method Selection: Electron Ionization (EI) is chosen for its ability to produce extensive, reproducible fragmentation patterns that serve as a "fingerprint" for the compound, aiding in structural confirmation and library matching.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed spectral signature for this compound. By following the validated experimental protocols, researchers can reliably obtain and interpret high-quality data, ensuring the integrity of their scientific work and facilitating the advancement of drug discovery and materials science applications.

References

-

Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Czopek, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]

-

Jarrar, B. M., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. Available at: [Link]

-

4-Bromo-3-morpholinoaniline. (n.d.). PubChem. Available at: [Link]

-

3-Bromoaniline. (n.d.). PubChem. Available at: [Link]

-

Substituted aniline: Significance and symbolism. (2023). In-Mind. Available at: [Link]

-

Goalby, N. (n.d.). NMR spectroscopy. chemrevise. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

3-Bromo-4-fluoroaniline. (n.d.). SpectraBase. Available at: [Link]

-

Arulchakkaravarthi, D., et al. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Available at: [Link]

-

N-(3-bromo-4-methoxybenzylidene)-3,4-(methylenedioxy)aniline - Optional[1H NMR]. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum [chemicalbook.com]

- 5. chemrevise.org [chemrevise.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 3-Bromo-4-methylaniline(7745-91-7) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Bromo-3-morpholinoaniline | C10H13BrN2O | CID 39358861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzenamine, 4-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinoaniline

Introduction: The Strategic Importance of 3-Bromo-4-morpholinoaniline

In the landscape of modern medicinal chemistry and drug development, the synthesis of highly functionalized aromatic intermediates is a cornerstone of innovation. Among these, this compound emerges as a molecule of significant strategic value. Its structure, featuring a brominated aniline core appended with a morpholine moiety, presents a versatile scaffold for the construction of complex bioactive molecules. While its direct analogue, 3-Fluoro-4-morpholinoaniline, is widely recognized as a pivotal intermediate in the synthesis of the oxazolidinone antibiotic Linezolid[1][2], the bromo-variant offers a distinct set of synthetic handles. The carbon-bromine bond is particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), opening up avenues for molecular elaboration that are less readily accessible with its fluoro counterpart.

This guide provides a comprehensive exploration of the viable synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect two primary retrosynthetic strategies, offering detailed, step-by-step protocols grounded in established chemical principles. The discussion will emphasize the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, underpinned by mechanistic logic and authoritative references.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and viable forward-synthesis strategies.

Caption: Retrosynthetic analysis of this compound.

-

Pathway I (SNAr Strategy): The primary disconnection is the C-N bond between the aromatic ring and the morpholine nitrogen. This suggests a Nucleophilic Aromatic Substitution (SNAr) reaction, where morpholine acts as the nucleophile. For this to be effective, the aromatic ring must be activated by a strong electron-withdrawing group (EWG), typically a nitro group (-NO₂), and possess a suitable leaving group, such as a halogen, para to the EWG. The bromine is introduced prior to the substitution.

-

Pathway II (Electrophilic Bromination Strategy): The alternative disconnection targets the C-Br bond. This implies an electrophilic aromatic substitution (bromination) reaction on a pre-formed 4-morpholinoaniline precursor. This approach requires careful control due to the highly activating nature of the aniline and morpholine substituents.

Pathway I: The Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway is often preferred for its high regioselectivity and efficiency. The strategy hinges on the powerful activating effect of a nitro group to facilitate the displacement of a halide by morpholine.

Mechanistic Principle: The Addition-Elimination Mechanism

Nucleophilic Aromatic Substitution (SNAr) is a two-step process.[3][4][5] First, the nucleophile (morpholine) attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically faster step, the leaving group (in our case, fluoride) is eliminated, restoring the aromaticity of the ring.[5][6] The presence of the nitro group ortho or para to the leaving group is crucial for stabilizing the intermediate, thereby accelerating the reaction.[5][6]

Caption: Workflow for the SNAr synthesis pathway.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene

The initial step involves the regioselective bromination of 4-fluoronitrobenzene. The nitro group is a meta-director, while the fluorine is an ortho-, para-director. The ortho-directing influence of the activating fluorine atom dominates, directing the incoming electrophile (Br⁺) to the position ortho to the fluorine.

-

Procedure:

-

To a reaction vessel, add 4-fluoronitrobenzene (1.0 eq) and glacial acetic acid (4-8 vol).

-

Cool the mixture to 15-25°C in a water bath.

-

Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, ensuring the temperature does not exceed 25°C.[7]

-

Stir the reaction mixture at this temperature for 4-10 hours, monitoring completion by TLC or HPLC.

-

Upon completion, pour the reaction mixture into ice water (approx. 10 vol).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.[7]

-

-

Causality: The use of acetic acid as a solvent provides a polar protic medium that facilitates the reaction. NBS is chosen as a safer and more convenient source of electrophilic bromine compared to liquid Br₂. Maintaining a low temperature controls the reaction rate and minimizes potential side products.

Step 2: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

This is the key SNAr step. The highly electronegative fluorine atom at the C4 position, activated by the para-nitro group, serves as an excellent leaving group for nucleophilic attack by morpholine.

-

Procedure:

-

Charge a flask with 3-bromo-4-fluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol, DMF, or DMSO.

-

Add morpholine (1.5-2.5 eq). The excess morpholine can also act as the base to neutralize the HF by-product.

-

Heat the reaction mixture to 80-100°C and stir for several hours until TLC/HPLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and pour it into water to precipitate the product.

-

Collect the yellow solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or isopropanol.

-

-

Causality: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. Fluorine is the preferred leaving group over bromine in SNAr on activated rings because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack. The C-F bond-breaking step is not rate-determining.[5]

Step 3: Synthesis of this compound (Nitro Group Reduction)

The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method widely used in industry.

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-(2-bromo-4-nitrophenyl)morpholine (1.0 eq) in a solvent like ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.[8]

-

Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by observing hydrogen uptake and TLC/HPLC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[8]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain this compound.

-

-

Causality: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. The reaction proceeds on the surface of the catalyst where both the nitro compound and hydrogen are adsorbed. This method is preferable to metal/acid reductions (like SnCl₂/HCl or Fe/HCl) as it avoids harsh acidic conditions and simplifies workup, often providing a purer product.

Data Summary: SNAr Pathway

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | 4-Fluoronitrobenzene | N-Bromosuccinimide (NBS) | Acetic Acid | 90-95%[7] |

| 2 | 3-Bromo-4-fluoronitrobenzene | Morpholine | Ethanol/DMF | 85-95% |

| 3 | 4-(2-Bromo-4-nitrophenyl)morpholine | H₂, 10% Pd/C | Ethanol/Methanol | >95%[8] |

Pathway II: The Electrophilic Bromination Approach

This alternative route constructs the morpholinoaniline core first and then introduces the bromine atom via electrophilic aromatic substitution. This pathway requires careful control to achieve the desired mono-bromination at the correct position.

Mechanistic Principle: Controlling Electrophilic Aromatic Substitution

Both the amino (-NH₂) and morpholino groups are strong activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atoms.[9] Direct bromination of 4-morpholinoaniline would be unselective and likely lead to over-bromination, yielding di- or tri-brominated products.[10][11] To circumvent this, the reactivity of the amino group must be tempered by converting it into a less activating group, such as an amide (acetanilide). This is a classic protection strategy.[10][12] The bulky acetyl group also sterically hinders the ortho-positions relative to itself, further favoring substitution at the position ortho to the morpholino group.

Caption: Workflow for the Electrophilic Bromination pathway.

Experimental Protocol

(This pathway presupposes the synthesis of 4-morpholinoaniline, which is readily prepared via SNAr of morpholine on 4-fluoronitrobenzene followed by nitro reduction, as detailed in Pathway I, Steps 2 & 3, but starting with 4-fluoronitrobenzene.)

Step 1: Protection of 4-Morpholinoaniline

-

Procedure:

-

Dissolve 4-morpholinoaniline (1.0 eq) in glacial acetic acid in a flask.

-

Add acetic anhydride (1.1-1.2 eq) dropwise while stirring. An exotherm may be observed.

-

Stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the N-acetylated product, 4-morpholinoacetanilide.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Causality: The lone pair on the amino nitrogen is delocalized into the adjacent carbonyl group of the acetyl moiety. This reduces its ability to donate electron density into the aromatic ring, thus "taming" its activating effect for the subsequent bromination step.[11][12]

Step 2: Bromination of 4-Morpholinoacetanilide

-

Procedure:

-

Dissolve the 4-morpholinoacetanilide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.[13]

-

Stir for 1-3 hours, monitoring the reaction by TLC. The color of the bromine should dissipate as it is consumed.

-

Upon completion, pour the mixture into water. If necessary, add a small amount of sodium bisulfite to quench any excess bromine.[14]

-

Filter the precipitated solid, wash with water, and dry to yield 3-bromo-4-morpholinoacetanilide.

-

-

Causality: The acetamido group is an ortho-, para-director, but it is less activating than the morpholino group. The morpholino group strongly directs the electrophilic bromine to its ortho position (C3), which is also meta to the acetamido group. This concerted directing effect leads to high regioselectivity for the desired product.

Step 3: Deprotection (Hydrolysis) of the Amide

-

Procedure:

-

Suspend the 3-bromo-4-morpholinoacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).[14][15]

-

Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the hydrolysis proceeds.

-

Cool the reaction mixture. The product may crystallize out as its hydrochloride salt.

-

To isolate the free base, pour the mixture into water and basify by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10.

-

The free amine will precipitate. Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.

-

-

Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the free amino group to yield the final target molecule. The initial product is the hydrochloride salt, which is often a crystalline, easily purified solid. Neutralization with a strong base is required to liberate the free aniline.

Characterization and Purity Assessment

Confirmation of the final product's identity and purity is critical. The following analytical techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the aromatic protons, the morpholine protons (typically two triplets), and the amine protons. 13C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-O stretching for the morpholine ether linkage (~1115 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by detecting and quantifying any residual starting materials or by-products.

Conclusion and Pathway Comparison

Both synthetic pathways presented are chemically sound and lead to the desired this compound. However, they offer different advantages and disadvantages.

-

Pathway I (SNAr) is generally more direct and atom-economical. It avoids the protection-deprotection sequence, reducing step count and potentially increasing overall yield. The regioselectivity is excellent, controlled by the inherent mechanism of the SNAr reaction. This route is often more amenable to large-scale industrial production.

For researchers and drug development professionals, the choice of pathway will depend on factors such as starting material availability, scale, cost, and desired purity. In most scenarios, the SNAr approach represents the more elegant and efficient solution for the synthesis of this compound.

References

- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

- BYJU'S. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- Unacademy. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |.

- ResearchGate. (n.d.). Mechanism for para-bromination of active aniline.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-morpholinoaniline. PubChem Compound Database.

- Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.

- BOC Sciences. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.

- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.

- ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).

- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

- ChemicalBook. (n.d.). 3-BROMO-4-CHLOROANILINE synthesis.

- ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum.

- BLDpharm. (n.d.). 858679-57-9|3-Bromo-4-(2-morpholinoethoxy)aniline.

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Matrix Scientific. (n.d.). 347324-26-9 Cas No. | this compound.

- ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline 98 7745-91-7.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

- Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Eureka.

- Google Patents. (2007, May 22). United States Patent.

- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.

- National Center for Biotechnology Information. (n.d.). 3-Bromo-4-fluoroaniline. PubChem Compound Database.

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline.

- ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

- National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem Compound Database.

- LookChem. (n.d.). Synthesis of 3-Bromo-4-aminotoluene. Chempedia.

- Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. vapourtec.com [vapourtec.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 10. homework.study.com [homework.study.com]

- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. studylib.net [studylib.net]

- 14. Synthesis of 3-Bromo-4-aminotoluene - Chempedia - LookChem [lookchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Starting Materials for the Synthesis of 3-Bromo-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-4-morpholinoaniline

This compound is a key substituted aniline derivative that serves as a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its unique structural features, including the electron-donating morpholino and amino groups and the strategically placed bromine atom, make it a versatile intermediate for creating complex molecular architectures with desired biological activities. Understanding the synthesis of this compound begins with a thorough knowledge of its starting materials and the rationale behind their selection. This guide provides a detailed exploration of the primary synthetic route to this compound, focusing on the characteristics of the core starting materials and the causality behind the experimental choices.

The Primary Synthetic Pathway: A Three-Step Approach

The most common and efficient synthesis of this compound is a three-step process that begins with readily available starting materials. This pathway is favored for its high yields and well-understood reaction mechanisms. The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: The Core Starting Materials and the Initial Nucleophilic Aromatic Substitution

The synthesis commences with two fundamental starting materials: 4-fluoronitrobenzene and morpholine. The selection of these reagents is critical for the success of the first step, a nucleophilic aromatic substitution (SNAAr) reaction.

4-Fluoronitrobenzene: The Activated Electrophile

| Property | Value | Source |

| Molecular Formula | C6H4FNO2 | [1] |

| Molar Mass | 141.10 g/mol | [1] |

| Appearance | Yellow solid or oil | [1] |

| Melting Point | 22-24 °C | [1] |

| Boiling Point | 206 °C | [1] |

Causality of Choice: 4-Fluoronitrobenzene is an ideal substrate for this reaction due to two key features:

-

Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO2) deactivates the benzene ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution. It achieves this by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

-

Fluorine as an Excellent Leaving Group: In the context of SNAAr, fluoride is an excellent leaving group. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Morpholine: The Nucleophile

| Property | Value |

| Molecular Formula | C4H9NO |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 129 °C |

Causality of Choice: Morpholine is a secondary cyclic amine that serves as the nucleophile in this reaction. Its nitrogen atom possesses a lone pair of electrons that readily attacks the electron-deficient carbon atom of the 4-fluoronitrobenzene.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

The reaction between 4-fluoronitrobenzene and morpholine yields 4-(4-nitrophenyl)morpholine.[2]

Protocol:

-

To a solution of 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 equivalents).

-

Add a base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to neutralize the HF formed during the reaction.

-

Heat the reaction mixture, typically between 80-120 °C, and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(4-nitrophenyl)morpholine.

Part 2: Introduction of Bromine via Electrophilic Aromatic Substitution

The second step involves the bromination of the intermediate, 4-morpholinonitrobenzene. This is an electrophilic aromatic substitution reaction where the choice of the brominating agent is crucial for achieving the desired regioselectivity.

4-Morpholinonitrobenzene: The Activated Substrate

The product from the first step now becomes the substrate for bromination. The morpholino group is a strong activating group and is ortho, para-directing. Since the para position is already occupied by the nitro group, the incoming electrophile (Br+) will be directed to the ortho position.

Brominating Agents

The choice of brominating agent can influence the reaction conditions and yield. Common choices include:

-

N-Bromosuccinimide (NBS): A mild and easy-to-handle source of electrophilic bromine. It is often used in polar solvents like acetic acid.[3]

-

Bromine (Br2): A more reactive and corrosive option, typically used with a Lewis acid catalyst or in a polar solvent.[4]

| Reagent | Advantages | Disadvantages |

| NBS | Easy to handle, selective | Higher cost |

| Br2 | Lower cost | Corrosive, requires careful handling |

Experimental Protocol: Synthesis of 3-Bromo-4-morpholinonitrobenzene

Protocol using NBS:

-

Dissolve 4-morpholinonitrobenzene (1 equivalent) in glacial acetic acid.

-

Slowly add N-bromosuccinimide (1.0-1.1 equivalents) to the solution while maintaining the temperature, typically at room temperature or slightly elevated.[3]

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry to yield 3-bromo-4-morpholinonitrobenzene.

Caption: Simplified mechanism of electrophilic bromination.

Part 3: Final Step - Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 3-bromo-4-morpholinonitrobenzene to an amino group, yielding the target molecule, this compound.

Choice of Reducing Agent

Several methods can be employed for the reduction of aromatic nitro groups. The choice depends on factors such as scale, functional group tolerance, and desired reaction conditions.

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[5] This method is highly effective and produces water as the only byproduct.

-

Metal/Acid Reduction: A classic method using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust and cost-effective for large-scale synthesis.

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, H2 | High yield, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Metal/Acid Reduction | Fe/HCl or SnCl2/HCl | Cost-effective, scalable | Generates metallic waste, workup can be tedious |

Experimental Protocol: Synthesis of this compound

Protocol using Catalytic Hydrogenation:

-

In a pressure vessel, suspend 3-bromo-4-morpholinonitrobenzene (1 equivalent) and 5-10% palladium on carbon (typically 1-5 mol%) in a solvent such as ethanol or ethyl acetate.[5]

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography if necessary.

Alternative Synthetic Strategies

While the three-step pathway is the most common, alternative routes to substituted anilines exist. These can involve different starting materials and reaction sequences. For instance, it might be possible to start with a pre-brominated aniline and introduce the morpholino group subsequently. However, such routes often face challenges with regioselectivity and the reactivity of the starting materials.

Conclusion

The synthesis of this compound is a well-established process that relies on a logical sequence of reactions and carefully selected starting materials. The initial choice of 4-fluoronitrobenzene and morpholine allows for an efficient nucleophilic aromatic substitution. The subsequent electrophilic bromination and nitro group reduction are robust transformations that lead to the desired product in good overall yield. A thorough understanding of the properties of these starting materials and the rationale behind their use is fundamental for any researcher or scientist working in the field of organic synthesis and drug development.

References

-

Pineau, M., et al. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

ChemRxiv. (2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Cambridge Open Engage. Retrieved from [Link]

-

Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-morpholinoaniline. National Institutes of Health. Retrieved from [Link]

-

Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition, 62(21), e202301166. [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

Sources

- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 3-Bromo-4-morpholinoaniline (CAS: 347324-26-9)

Introduction

In the landscape of modern medicinal chemistry, the morpholinoaniline scaffold stands out as a "privileged structure"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its prevalence is not coincidental; the morpholine ring confers advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing successful drug candidates.[3][4] A prime example of its significance is in the structure of Linezolid, a crucial antibiotic used to combat multidrug-resistant Gram-positive bacterial infections.[5][6]